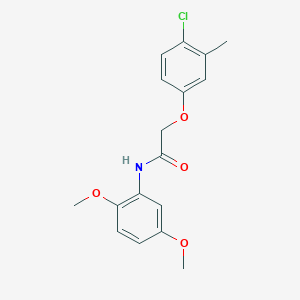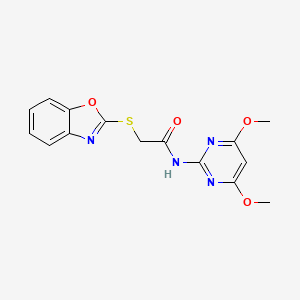
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves reactions between specific chloroacetamide derivatives and phenols or anilines in the presence of solvents like N,N-dimethylformamide (DMF) and catalysts such as potassium carbonate. For example, He Xiang-qi synthesized a related compound by reacting N-methylchloroacetamide with 4-phenoxyphenol, achieving a yield beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been determined using various spectroscopic and crystallographic techniques. For instance, structures were characterized by IR, MS, ^1HNMR, and elementary analysis, providing detailed insights into their molecular conformations (Gao Yonghong, 2009).
Chemical Reactions and Properties
Chemical reactions involving related compounds often include interactions with sulfuryl chloride and subsequent reactions to achieve chlorination or modification of the molecular structure, significantly impacting their chemical properties. These processes have been optimized to achieve desired yields under controlled conditions (Gao Yonghong, 2009).
Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds like "N-Methyl-2-(4-phenoxyphenoxy) acetamide" have been synthesized through reactions involving chloroacetamide and phenoxyphenol, indicating the potential for creating a variety of related compounds with specific properties for different applications (He Xiang-qi, 2007).
Potential Pesticide Applications
- Derivatives of chlorophenoxyacetamide, such as "2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide," have been characterized by X-ray powder diffraction, suggesting their potential use as pesticides (E. Olszewska et al., 2009).
Antimicrobial Activities
- Novel imines and thiazolidinones derived from "2-(4-Chloro-3-methylphenoxy)acetohydrazide" have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential for antimicrobial applications (N. Fuloria et al., 2009).
Herbicide Metabolism Studies
- Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into their biotransformation and potential environmental and health impacts (S. Coleman et al., 2000).
Insecticidal Agents
- Phenoxyacetamide derivatives have been synthesized and tested for their insecticidal efficacy against pests like the cotton leafworm, demonstrating the potential for agricultural applications (Kaiwan O. Rashid et al., 2021).
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-13(4-6-14(11)18)23-10-17(20)19-15-9-12(21-2)5-7-16(15)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAWGMAHDOODCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)
![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)
![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)
![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)
![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)
![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)